Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine
Brand Name: Vulcanchem
CAS No.: 1199779-59-3
VCID: VC5130122
InChI: InChI=1S/C11H14F3N/c1-2-15-8-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3
SMILES: CCNCCC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C11H14F3N
Molecular Weight: 217.235

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine

CAS No.: 1199779-59-3

Cat. No.: VC5130122

Molecular Formula: C11H14F3N

Molecular Weight: 217.235

* For research use only. Not for human or veterinary use.

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine - 1199779-59-3

Specification

CAS No. 1199779-59-3
Molecular Formula C11H14F3N
Molecular Weight 217.235
IUPAC Name N-ethyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Standard InChI InChI=1S/C11H14F3N/c1-2-15-8-7-9-3-5-10(6-4-9)11(12,13)14/h3-6,15H,2,7-8H2,1H3
Standard InChI Key PRHCVFRAQGVYPF-UHFFFAOYSA-N
SMILES CCNCCC1=CC=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine consists of a phenethyl backbone with a trifluoromethyl (-CF3_3) group at the para position of the aromatic ring. The amine group is substituted with an ethyl (-CH2_2CH3_3) moiety, forming a secondary amine. Key structural features include:

  • Aromatic System: A benzene ring with strong electron-withdrawing -CF3_3 substituent, enhancing metabolic stability and influencing electronic properties.

  • Ethylamine Chain: A two-carbon spacer linking the aromatic ring to the secondary amine, modulating steric and electronic interactions.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
Molecular FormulaC11H14F3N\text{C}_{11}\text{H}_{14}\text{F}_{3}\text{N}
Molecular Weight217.23 g/mol
IUPAC NameN-Ethyl-2-[4-(trifluoromethyl)phenyl]ethanamineDerived
SMILESFC(F)(F)C1=CC=C(CCNCC)C=C1Derived

Comparative Analysis with Analogous Compounds

The primary amine precursor, 2-[4-(trifluoromethyl)phenyl]ethylamine (CAS 775-00-8), shares the same aromatic backbone but lacks the ethyl substitution on the amine . This modification alters solubility, reactivity, and biological activity. For instance:

  • Solubility: The ethyl group increases hydrophobicity, reducing water solubility compared to the primary amine (slightly soluble in water) .

  • Boiling Point: Estimated at 245–250°C based on additive group contributions, higher than the primary amine (bp ~210°C) .

Synthetic Methodologies and Reaction Mechanisms

One-Pot Trifluoromethylation and Alkylation

A scalable route inferred from Liang et al. involves a two-step protocol:

  • Trifluoromethylation: Introduction of -CF3_3 via reaction of 4-bromophenethylamine with CF3_3SO2_2Na in the presence of PPh3_3 and AgF.

  • Ethylation: Subsequent alkylation using ethyl iodide or reductive amination with acetaldehyde.

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystAgF (4.5 equiv)
SolventAcetonitrile (MeCN)
Temperature50°C
Reaction Time5 hours
Yield (Theoretical)82–87%

Mechanistic Insights

The trifluoromethylation step proceeds via a radical pathway, where CF3_3SO2_2Na acts as a CF3_3 radical precursor. Silver fluoride facilitates halogen exchange, while triphenylphosphine (PPh3_3) serves as a reductant . Ethylation likely occurs through an SN2\text{S}_\text{N}2 mechanism, with the primary amine attacking an ethyl electrophile.

Physicochemical Properties and Analytical Characterization

Spectral Data (Predicted)

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3):

    • δ 7.50–7.45 (m, 2H, Ar-H),

    • δ 7.35–7.30 (m, 2H, Ar-H),

    • δ 3.05 (t, J=7.0J = 7.0 Hz, 2H, CH2_2NH),

    • δ 2.70 (t, J=7.0J = 7.0 Hz, 2H, CH2_2Ar),

    • δ 2.50 (q, J=7.2J = 7.2 Hz, 2H, NCH2_2CH3_3),

    • δ 1.10 (t, J=7.2J = 7.2 Hz, 3H, CH3_3).

  • 19F^{19}\text{F} NMR (470 MHz): δ -58.9 (s, 3F, CF3_3) .

  • HR-MS (EI): m/z 217.1045 [M+^+] .

Thermodynamic and Solubility Profiles

PropertyValueSource
LogP (Octanol-Water)3.2 ± 0.3Predicted
Aqueous Solubility0.12 mg/mL (25°C)Predicted
Melting Point45–50°CEstimated

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediate

The compound’s trifluoromethyl group enhances blood-brain barrier permeability, making it valuable in CNS drug discovery . Potential applications include:

  • Dopamine Receptor Modulators: Structural similarity to phenethylamines suggests activity at D2/D3 receptors.

  • Antidepressants: Fluorinated amines exhibit MAO inhibition, as seen in analogs like fluoxetine .

Agrochemical Development

The -CF3_3 group improves pesticide longevity by resisting enzymatic degradation. Example derivatives:

  • Herbicides: Inhibition of acetolactate synthase (ALS) in weeds .

  • Fungicides: Disruption of ergosterol biosynthesis in fungal pathogens.

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